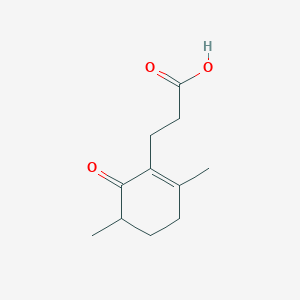
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid is an organic compound characterized by a cyclohexene ring with two methyl groups and a ketone functional group at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) and monitored by thin-layer chromatography (TLC) to ensure completion . The product is then purified to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include the development of new pharmaceuticals targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
- 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-2-yl)methyl]indolin-2-one
Uniqueness
3-(2,5-Dimethyl-6-oxocyclohex-1-en-1-yl)propanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
52086-93-8 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
3-(2,5-dimethyl-6-oxocyclohexen-1-yl)propanoic acid |
InChI |
InChI=1S/C11H16O3/c1-7-3-4-8(2)11(14)9(7)5-6-10(12)13/h8H,3-6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
RQQRZJDGUIHTRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(=C(C1=O)CCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


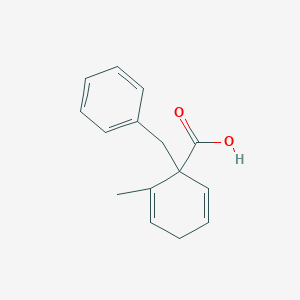
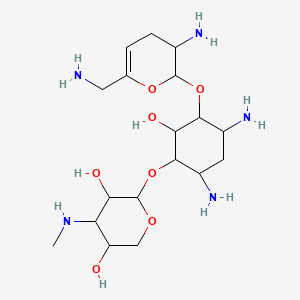
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)
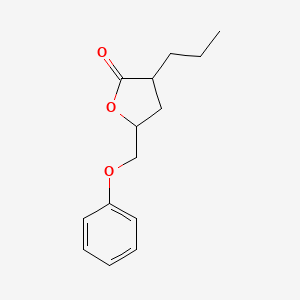
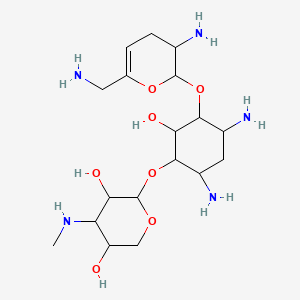

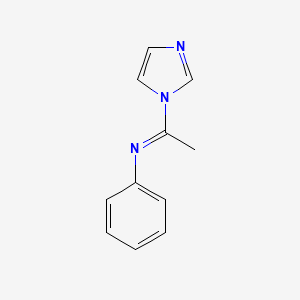
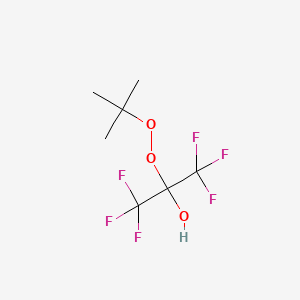
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
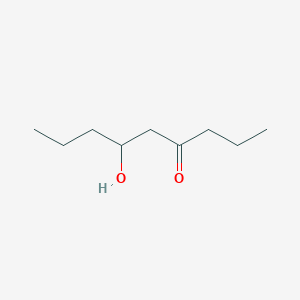
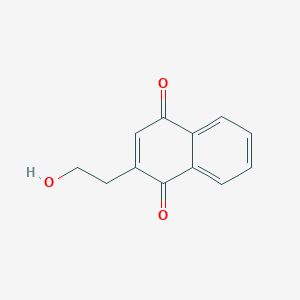
![5-[2-(2-Oxonaphthalen-1(2H)-ylidene)hydrazinyl]-1H-1-benzothiophene-1,1-dione](/img/structure/B14639755.png)


